[(2-Isocyanoethoxy)methyl]cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Isocyanoethoxy)methyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with an isocyanoethoxy group Cyclopropane derivatives are known for their unique chemical properties due to the high ring strain in the three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Isocyanoethoxy)methyl]cyclopropane typically involves the reaction of an appropriate alkene with a carbene or carbenoid reagent. One common method is the reaction of an alkene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds via the formation of a cyclopropane ring through the addition of the carbene to the double bond of the alkene.
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(2-Isocyanoethoxy)methyl]cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the cyclopropane ring, forming linear or branched alkanes.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the isocyano group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can lead to a variety of functionalized cyclopropane derivatives.
Scientific Research Applications
[(2-Isocyanoethoxy)methyl]cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Isocyanoethoxy)methyl]cyclopropane involves the reactivity of the cyclopropane ring and the isocyano group. The high ring strain in the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, enabling a wide range of chemical reactions.
Comparison with Similar Compounds
[(2-Isocyanoethoxy)methyl]cyclopropane can be compared with other cyclopropane derivatives, such as:
Cyclopropylamine: Contains an amino group instead of an isocyano group.
Cyclopropylmethanol: Contains a hydroxymethyl group instead of an isocyanoethoxy group.
Cyclopropylcarbinol: Contains a carbinol group instead of an isocyanoethoxy group.
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-isocyanoethoxymethylcyclopropane |
InChI |
InChI=1S/C7H11NO/c1-8-4-5-9-6-7-2-3-7/h7H,2-6H2 |
InChI Key |
IRXGUFVSBMKJIM-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCOCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.